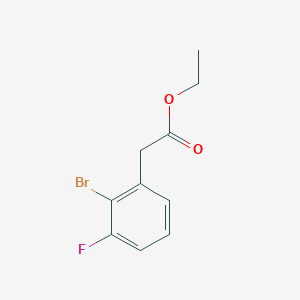

Ethyl 2-bromo-3-fluorophenylacetate

Description

Ethyl 2-bromo-3-fluorophenylacetate is a halogenated aromatic ester featuring bromine and fluorine substituents at the 2- and 3-positions of the phenyl ring, respectively. Halogenated phenylacetates are critical in modulating electronic and steric properties for targeted reactivity, particularly in cross-coupling reactions and medicinal chemistry applications.

Properties

IUPAC Name |

ethyl 2-(2-bromo-3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-9(13)6-7-4-3-5-8(12)10(7)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKIZQYVIMIHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethanol (95%) | High purity ethanol preferred |

| Catalyst | Sulfuric acid (40-80% mass fraction) | 10-30 mL per mole of acid |

| Temperature | 10°C to reflux (~78°C) | Initial stirring at low temp, then reflux |

| Reaction Time | 10-15 hours stirring + 5-7 hours reflux | Longer reflux improves esterification |

| Purity Achieved | >99% (by GC and HPLC) | High purity essential for pharmaceutical use |

Analytical Characterization

- Proton Nuclear Magnetic Resonance (1H NMR): Signals consistent with ethyl ester group and aromatic protons.

- Gas Chromatography (GC): Used to monitor purity during distillation.

- High-Performance Liquid Chromatography (HPLC): Confirms purity >99%.

- Mass Spectrometry (MS): Confirms molecular weight.

- Powder X-Ray Diffraction (PXRD): Used for solid-state characterization in some processes.

Summary Table of Preparation Methods

Research Findings and Notes

- The positional selectivity of bromine and fluorine substitution is critical and often controlled by directing groups or protecting groups in aromatic substitution.

- Esterification under acidic conditions is a well-established, high-yielding process.

- Industrial methods focus on continuous processes to improve efficiency and reproducibility.

- Analytical methods confirm high purity, essential for pharmaceutical intermediates.

- The compound and its analogs have been investigated for biological activities, emphasizing the need for pure and well-characterized material.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-fluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Ethyl 2-bromo-3-fluorophenylacetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-fluorophenylacetate involves its ability to undergo various chemical transformations. The bromine and fluorine substituents on the phenyl ring influence the reactivity and selectivity of the compound in different reactions. These substituents can activate or deactivate the phenyl ring towards nucleophilic or electrophilic attacks, depending on the reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Ethyl 2-bromo-3-fluorophenylacetate (hypothetical, inferred from analogs) and its analogs:

Notes on Discrepancies:

- The molecular formula for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (C₁₂H₂₄N₂) conflicts with its name and expected structure.

Reactivity and Functional Differences

Halogen Position Effects

- Ethyl 2-(4-bromo-3-fluorophenyl)acetate : Bromine at the 4-position (para to acetate) may enhance electrophilic substitution reactivity compared to the target compound’s 2-bromo substituent (ortho to acetate), which introduces steric hindrance.

- Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate : The cyano group (3-) is strongly electron-withdrawing, reducing electron density on the phenyl ring and directing reactivity toward nucleophilic aromatic substitution.

Functional Group Variations

- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate : The β-keto ester group increases α-hydrogen acidity (pKa ~10–12), enabling enolate formation for condensations (e.g., Claisen, Knorr syntheses). This contrasts with the target compound, which lacks a ketone and is less reactive in such pathways.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-bromo-3-fluorophenylacetate?

Ethyl 2-bromo-3-fluorophenylacetate can be synthesized via esterification of 2-bromo-3-fluorophenylacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) or through nucleophilic substitution of a brominated precursor. For example, bromination of ethyl 3-fluorophenylacetate using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) may yield the desired product. Characterization should include H/C NMR to confirm ester formation and regiochemistry, and GC-MS to assess purity (>98%, as seen in analogous compounds) .

Q. How should researchers ensure purity and characterize Ethyl 2-bromo-3-fluorophenylacetate?

Purity can be validated using HPLC (C18 column, acetonitrile/water mobile phase) or GC (non-polar stationary phase) to separate isomers or byproducts. NMR spectroscopy is critical for structural confirmation, particularly to distinguish between bromine/fluorine positional isomers. Storage at -20°C in anhydrous conditions (as recommended for similar esters) prevents degradation .

Q. What safety protocols are essential for handling this compound?

Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors. Store at -20°C in sealed containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., sand) and dispose as halogenated waste. Note that brominated esters may release toxic HBr upon decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/fluorination steps be addressed?

Regioselectivity is influenced by electronic and steric effects. For bromination at the 2-position, directing groups (e.g., ester moieties) can enhance selectivity. Computational modeling (DFT) or isotopic labeling (e.g., F NMR) can predict/confirm substitution patterns. Evidence from analogous bromo-fluoro compounds (e.g., 2-bromo-6-fluorobenzoic acid) suggests meta/para-directing effects dominate .

Q. How to resolve contradictions between analytical data (e.g., NMR vs. mass spectrometry)?

Cross-validate using multiple techniques:

Q. What strategies optimize crystallographic analysis of Ethyl 2-bromo-3-fluorophenylacetate?

For twinned crystals or low-resolution

- Collect high-resolution datasets (≤1.0 Å) to leverage SHELXL’s robust refinement.

- Apply TWIN/BASF commands in SHELX for twinning correction.

- Validate using Rint and goodness-of-fit (GoF) metrics .

Q. How to study reaction mechanisms involving this ester in cross-coupling or hydrolysis?

- Kinetic studies : Monitor reaction progress via in-situ F NMR.

- Isotopic labeling : Use to trace hydrolysis pathways.

- Computational analysis : Employ density functional theory (DFT) to model transition states, referencing thermodynamic parameters from similar esters .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.